molecular formula C19H20F3NO4 B4736142 3,5-dimethyl1,2,6-trimethyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 6048-37-9

3,5-dimethyl1,2,6-trimethyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B4736142
CAS No.: 6048-37-9
M. Wt: 383.4 g/mol
InChI Key: AVFYPHPSIBAAME-UHFFFAOYSA-N
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Description

Bay-w-9798 is a dihydropyridine compound structurally related to nifedipine. Unlike nifedipine, which is a well-known calcium channel blocker, Bay-w-9798 does not exhibit calcium channel-blocking properties. Instead, it has been found to inhibit the expression of vascular cell adhesion molecule-1 induced by tumour necrosis factor-α in endothelial cells by suppressing the generation of reactive oxygen species .

Preparation Methods

The synthetic routes and reaction conditions for Bay-w-9798 are not extensively detailed in the available literature. it is known that Bay-w-9798 is structurally related to nifedipine, suggesting that its synthesis may involve similar dihydropyridine chemistry. Industrial production methods for Bay-w-9798 have not been widely documented, likely due to its specialized research applications .

Chemical Reactions Analysis

Bay-w-9798 primarily undergoes reactions involving the suppression of reactive oxygen species generation. It does not participate in typical oxidation, reduction, or substitution reactions commonly associated with other dihydropyridines. The major product formed from its reactions is the inhibition of vascular cell adhesion molecule-1 expression in endothelial cells .

Scientific Research Applications

Bay-w-9798 has several scientific research applications, particularly in the fields of cardiovascular diseases and inflammation. It has been studied for its potential to inhibit tumour necrosis factor-α-induced vascular cell adhesion molecule-1 expression in endothelial cells, which is a key process in the early stages of atherosclerosis. Its anti-inflammatory and anti-oxidative properties make it a valuable compound for research into cardiovascular diseases and related conditions .

Mechanism of Action

The mechanism of action of Bay-w-9798 involves the inhibition of reactive oxygen species generation. By suppressing the generation of reactive oxygen species, Bay-w-9798 inhibits the expression of vascular cell adhesion molecule-1 induced by tumour necrosis factor-α in endothelial cells. This process helps to reduce inflammation and oxidative stress in the vasculature, potentially slowing the progression of atherosclerosis .

Comparison with Similar Compounds

Bay-w-9798 is structurally related to nifedipine, a well-known dihydropyridine calcium channel blocker. unlike nifedipine, Bay-w-9798 does not exhibit calcium channel-blocking properties. Instead, it has unique anti-inflammatory and anti-oxidative properties. Similar compounds include other dihydropyridines such as amlodipine and felodipine, which are primarily used as calcium channel blockers for the treatment of hypertension and angina .

Properties

IUPAC Name

dimethyl 1,2,6-trimethyl-4-[4-(trifluoromethyl)phenyl]-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO4/c1-10-14(17(24)26-4)16(15(18(25)27-5)11(2)23(10)3)12-6-8-13(9-7-12)19(20,21)22/h6-9,16H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFYPHPSIBAAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CC=C(C=C2)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366779
Record name ST50708819
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6048-37-9
Record name ST50708819
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5.22 g (0.03 mol) of 4-trifluoromethylbenzaldehyde, 7.04 g (0.06 mol) of methyl acetoacetate and 2.07 g (0.03 mol) of methylamine hydrochloride in 20 ml of pyridine is stirred under reflux for 5 hours. After removing the pyridine by distillation, the mixture is partitioned between water and methylene chloride, and the organic phase is washed with water, dried over sodium sulphate and evaporated. The residue is recrystallized from methanol.
Quantity
5.22 g
Type
reactant
Reaction Step One
Quantity
7.04 g
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-dimethyl1,2,6-trimethyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
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3,5-dimethyl1,2,6-trimethyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
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3,5-dimethyl1,2,6-trimethyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
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3,5-dimethyl1,2,6-trimethyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
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3,5-dimethyl1,2,6-trimethyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 6
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3,5-dimethyl1,2,6-trimethyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate

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